molecular formula C10H13Cl2NO2 B6165419 methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride CAS No. 37844-14-7

methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Cat. No.: B6165419
CAS No.: 37844-14-7
M. Wt: 250.1
InChI Key:
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Description

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an amino acid, and is commonly used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride typically involves the esterification of 3-chlorophenylalanine. The reaction is carried out under acidic conditions using methanol and hydrochloric acid as reagents . The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

37844-14-7

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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